molecular formula C9H16O2S B8305081 2-(Acetylthiomethyl)hexanal

2-(Acetylthiomethyl)hexanal

Cat. No.: B8305081
M. Wt: 188.29 g/mol
InChI Key: UZEIHBUUSHQXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylthiomethyl)hexanal is a sulfur-containing aldehyde derivative of hexanal. Its structure features an acetylthio (-S-Ac) group attached to the methyl branch at the second carbon of the hexanal backbone. Sulfur-containing aldehydes are known for distinct odor profiles and enhanced antimicrobial activity compared to non-sulfur analogs .

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

S-(2-formylhexyl) ethanethioate

InChI

InChI=1S/C9H16O2S/c1-3-4-5-9(6-10)7-12-8(2)11/h6,9H,3-5,7H2,1-2H3

InChI Key

UZEIHBUUSHQXBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CSC(=O)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-(Acetylthiomethyl)hexanal with analogous hexanal derivatives based on available evidence:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Hexanal 66-25-1 C₆H₁₂O 100.16 Grassy odor, antimicrobial ; boiling point: 131°C ; used in food preservation Food flavoring, antimicrobial agent for fresh produce
2-Methylhexanal 925-54-2 C₇H₁₄O 114.19 Fruity/green odor; higher volatility than hexanal Fragrance industry, synthetic intermediates
2-Ethylhexanal 123-05-7 C₈H₁₆O 128.21 Sweet, floral odor; boiling point: 175°C Precursor for plasticizers, coatings, and perfumes
(E)-2-Hexenal 6728-26-3 C₆H₁₀O 98.14 Green, apple-like odor; potent antimicrobial activity against Listeria Food preservation, flavor enhancer in teas and fruits
This compound N/A C₉H₁₆O₂S 188.29 (calculated) Expected sulfurous odor; potential enhanced antimicrobial effects due to -S-Ac group Hypothetical: Food safety, pharmaceuticals (requires further study)

Key Differences in Chemical Reactivity and Stability

  • Hexanal: Reacts readily via nucleophilic addition (common to aldehydes). Susceptible to oxidation, forming hexanoic acid .
  • 2-Substituted Derivatives :
    • 2-Methylhexanal and 2-Ethylhexanal : Steric hindrance from alkyl groups reduces reactivity compared to hexanal .
    • (E)-2-Hexenal : Conjugated double bond increases stability and reactivity in Diels-Alder reactions .
    • This compound : The acetylthio group may act as a leaving group, enabling thiol-disulfide exchange reactions. Sulfur atoms could enhance antioxidant properties .

Odor Profiles and Sensory Impact

  • Hexanal: Dominates with "freshly cut grass" notes; threshold: 4.5–50 µg/L .
  • 2-Methylhexanal : Contributes fruity nuances; detected in trace amounts in aged citrus peels .
  • (E)-2-Hexenal : Imparts green, unripe fruit aromas; critical to tea and apple flavors .

Antimicrobial Efficacy

  • Hexanal : Inhibits E. coli and Salmonella at 150 ppm .
  • (E)-2-Hexenal : More effective than hexanal, showing bactericidal effects at 20 ppm .

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